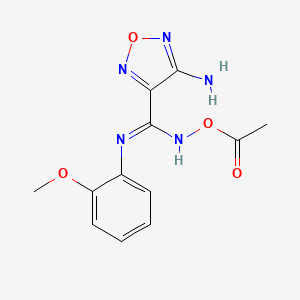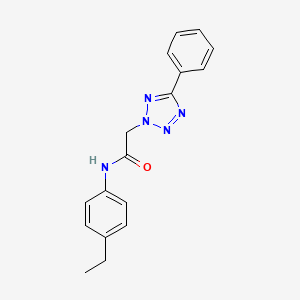![molecular formula C16H14F2N2O B3892945 3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3892945.png)
3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one
Vue d'ensemble
Description
3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one, also known as A-769662, is a small molecule compound that has been widely studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one involves the activation of AMPK, a cellular energy sensor that regulates various metabolic processes, including glucose uptake, fatty acid oxidation, and protein synthesis. This compound binds to the allosteric site of AMPK, leading to conformational changes that enhance its activity and downstream signaling. This results in the activation of downstream targets, such as acetyl-CoA carboxylase (ACC) and mammalian target of rapamycin (mTOR), which play crucial roles in cellular metabolism and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and tissue context. In skeletal muscle, this compound increases glucose uptake and glycogen synthesis, leading to improved insulin sensitivity and glucose homeostasis. In adipose tissue, this compound enhances lipolysis and fatty acid oxidation, resulting in decreased adiposity and improved lipid profile. In cancer cells, this compound induces apoptosis and autophagy, leading to decreased cell viability and tumor growth. In neurons, this compound protects against oxidative stress and inflammation, leading to improved cognitive function and neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one has several advantages as a research tool, including its high potency and specificity for AMPK activation, its ability to modulate various metabolic pathways, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations. Therefore, careful dose-response studies and toxicity assessments are necessary for its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of 3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one. One potential direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its therapeutic potential and reduce its toxicity. Another direction is the identification of its downstream targets and signaling pathways, which may reveal new therapeutic targets for various diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its side effects. Overall, the continued research and development of this compound may lead to new treatments for various diseases and improved understanding of cellular metabolism and signaling pathways.
Applications De Recherche Scientifique
3-[(2-amino-4,5-difluorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In cancer, this compound has been reported to inhibit the growth and survival of cancer cells by inducing apoptosis and autophagy, as well as suppressing the activity of oncogenic signaling pathways. In neurodegenerative disorders, this compound has been found to protect against neuronal damage and improve cognitive function by activating AMPK and modulating neuroinflammation.
Propriétés
IUPAC Name |
(E)-3-(2-amino-4,5-difluoroanilino)-1-phenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O/c1-10(7-16(21)11-5-3-2-4-6-11)20-15-9-13(18)12(17)8-14(15)19/h2-9,20H,19H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTRABOOQLGGED-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-N'-[(4-methoxy-3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3892865.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-nitrobenzamide](/img/structure/B3892873.png)
![N-[3-(propionylamino)phenyl]-2-furamide](/img/structure/B3892886.png)
![S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine](/img/structure/B3892892.png)

![2-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3892908.png)
![4-[4-(2-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3892911.png)
![2-chloro-5-(5-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}-2-furyl)benzoic acid](/img/structure/B3892913.png)
![2-nitro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B3892921.png)
![2-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B3892930.png)
![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B3892935.png)
![3-[2-(1-piperidinyl)ethyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B3892940.png)
![4-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]butanoic acid](/img/structure/B3892944.png)
